molecular formula C20H24N2O2S B5351566 2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide

2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide

Cat. No. B5351566
M. Wt: 356.5 g/mol
InChI Key: ZMJAPKSMVGGKSN-UHFFFAOYSA-N
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Description

2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide, also known as ANOATE, is a chemical compound that has been synthesized for its potential use in scientific research. ANOATE is a member of the anilide family of compounds and has been shown to have potential applications in the field of neuroscience. In

Mechanism of Action

The mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide is not fully understood. However, it is believed that this compound works by modulating the activity of NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity and are important for learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Specifically, this compound has been shown to enhance cognitive function, improve memory retention, and have neuroprotective effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide has a number of advantages for use in lab experiments. Specifically, this compound is easy to synthesize and has a high degree of purity. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for use in lab experiments. Specifically, this compound is not water-soluble and can be difficult to dissolve in some solvents.

Future Directions

There are a number of future directions for research on 2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide. Specifically, future research could focus on the development of more effective synthesis methods for this compound. Future research could also focus on the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Additionally, future research could explore the potential use of this compound in the treatment of other neurological disorders such as depression and anxiety.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in the field of neuroscience. This compound has been shown to have neuroprotective effects and to enhance cognitive function. This compound is easy to synthesize and has a high degree of purity. However, this compound is not water-soluble and can be difficult to dissolve in some solvents. Future research on this compound could focus on the development of more effective synthesis methods, the mechanism of action of this compound, and its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide involves the reaction of mesitylene with thionyl chloride to form mesityl chloride. This is then reacted with aniline to form 2-anilinomethyl-mesityl chloride. The final step involves the reaction of the 2-anilinomethyl-mesityl chloride with thioacetamide to form this compound.

Scientific Research Applications

2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide has been shown to have potential applications in the field of neuroscience. Specifically, this compound has been shown to have neuroprotective effects and to enhance cognitive function. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

2-(2-anilino-2-oxoethyl)sulfanyl-N-(2,4,6-trimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-13-10-14(2)19(15(3)11-13)22-20(24)16(4)25-12-18(23)21-17-8-6-5-7-9-17/h5-11,16H,12H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJAPKSMVGGKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)SCC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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